Cinerubin A hydrochloride

Multidrug resistance P388 leukemia Cross-resistance profiling

Cinerubin A hydrochloride (CAS 34044-10-5 for the free base; hydrochloride salt CAS 55726-44-8) is an anthracycline glycoside antibiotic first isolated from Streptomyces cinereoruber var. fructofermentans and also identified as a natural product of Micromonospora cinerea.

Molecular Formula C42H53NO16
Molecular Weight 827.9 g/mol
Cat. No. B12292747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinerubin A hydrochloride
Molecular FormulaC42H53NO16
Molecular Weight827.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
InChIInChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3
InChIKeySTUJMJDONFVTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinerubin A Hydrochloride: Anthracycline Glycoside Antibiotic for Oncology, Antimicrobial, and Antiparasitic Research


Cinerubin A hydrochloride (CAS 34044-10-5 for the free base; hydrochloride salt CAS 55726-44-8) is an anthracycline glycoside antibiotic first isolated from Streptomyces cinereoruber var. fructofermentans and also identified as a natural product of Micromonospora cinerea . The compound—also known as cinerubine A, antibiotic MA-144A2, ryemycin B2, rhodirubin C, and tauromycetin-IV—shares the canonical anthracycline tetracyclic quinone aglycone core decorated with a trisaccharide chain bearing a dimethylamino sugar, giving it a molecular formula of C42H53NO16 and a molecular weight of 827.87 g/mol . The hydrochloride salt exists as a dark red powder with a melting point of 155–157 °C and is readily soluble in DMSO for in vitro applications . As a 1-hydroxy derivative of aclacinomycin B, cinerubin A occupies a structurally distinct position within the anthracycline family that translates into pharmacologically meaningful differentiation from heavily prescribed congeners such as doxorubicin and daunorubicin [1].

Why Cinerubin A Hydrochloride Cannot Be Replaced by Doxorubicin, Daunorubicin, or Aclacinomycin A Without Experimental Consequence


Although cinerubin A belongs to the anthracycline class, reducing its selection to mere class membership ignores three independent lines of evidence demonstrating non-interchangeability: (i) vincristine-resistant P388 leukemia cells that are fully cross-resistant to doxorubicin, daunorubicin, and actinomycin D show no detectable cross-resistance to cinerubin A [1]; (ii) cinerubin A inhibits hypoxia-inducible factor-1 (HIF-1) transcriptional activation and suppresses hypoxia-induced VEGF protein expression in HepG2 cells, whereas doxorubicin and daunorubicin are completely inactive in the same assay [2]; and (iii) the compound possesses validated anti-coccidial efficacy at defined feed concentrations—a therapeutic indication for which doxorubicin and daunorubicin have no demonstrated utility [3]. These divergent resistance, signaling, and indication profiles mean that substituting cinerubin A with a more common anthracycline will yield materially different experimental outcomes in cross-resistance, anti-angiogenesis, or antiparasitic studies.

Cinerubin A Hydrochloride: Quantified Differentiation Evidence Against Principal Anthracycline Comparators


Absence of Cross-Resistance in Multidrug-Resistant P388 Leukemia Cells Distinguishes Cinerubin A from Doxorubicin and Daunorubicin

In cultured P388 leukemia cells with acquired vincristine resistance, cross-resistance to actinomycin D, adriamycin (doxorubicin), daunomycin (daunorubicin), and AD32 was unequivocally demonstrated, yet cross-resistance to cinerubin A could not be detected [1]. Additionally, the inherent sensitivity of wild-type P388 cells to cinerubin A and AD32 was approximately one-tenth that of adriamycin and daunomycin, requiring a tenfold higher concentration to achieve an equivalent reduction in cell viability [1]. The quantified sensitivity difference for vincristine-resistant cells showed greater sensitivity to AD32 at 2.8 × 10⁻⁶ M than to adriamycin at 3.4 × 10⁻⁶ M during a 6-hour exposure; cinerubin A, by lacking detectable cross-resistance, provides a therapeutic window absent for the other anthracyclines [1].

Multidrug resistance P388 leukemia Cross-resistance profiling Anthracycline comparator

Selective Inhibition of HIF-1 Transcriptional Activation and VEGF Expression: Cinerubin A Active, Doxorubicin and Daunorubicin Inactive

In a high-throughput screen of 5,000 microbial culture broths using a luciferase reporter under HIF-1 binding site control, cinerubin (identified as 1-hydroxy aclacinomycin B) significantly inhibited hypoxia-induced HIF-1 transcriptional activation [1]. Aclarubicin also showed inhibitory activity; critically, neither doxorubicin nor daunorubicin inhibited HIF-1 transcriptional activity under identical hypoxic conditions [1]. Consistent with the reporter assay, cinerubin and aclarubicin suppressed hypoxia-induced vascular endothelial growth factor (VEGF) protein expression in HepG2 hepatocellular carcinoma cells, whereas doxorubicin and daunorubicin again showed no effect [1]. This functional dichotomy—HIF-1/VEGF pathway inhibition by cinerubin but not by the two most clinically established anthracyclines—was confirmed within the same experimental system, eliminating inter-study variability.

Hypoxia-inducible factor-1 Angiogenesis inhibition VEGF suppression Solid tumor hypoxia

Validated Anti-Coccidial Efficacy at Defined Feed Concentrations: An Indication Unique to Cinerubin A and B Among Anthracyclines

Merck & Co. demonstrated that cinerubin A and B are active anti-coccidial agents effective for the prevention and treatment of coccidiosis in poultry [1]. Optimal protection is achieved at feed inclusion levels of 0.001–0.003% by weight of the daily feed intake, with higher amounts up to 0.005% tolerated [1]. For drinking water administration, effective levels are approximately half those used in feed (0.0005–0.0015%), reflecting the approximately twofold higher water consumption relative to feed intake in poultry [1]. The patent specifies that crystalline, substantially pure cinerubin A or B is preferred, but equivalent activity can be obtained from less pure fermentation-derived material when potency is factored accordingly [1]. No comparable coccidiostat indication exists for doxorubicin, daunorubicin, epirubicin, or idarubicin.

Coccidiosis Poultry antiparasitic Feed-additive antibiotic Eimeria

Concentration-Dependent Interstrand DNA Crosslink Induction in HeLa S3 Cells: Shared Mechanism with Distinct Crosslink Stability Profile

Using a mild detection method that avoids artifactual crosslink formation, Skladanowski et al. (1994) demonstrated that cinerubin A, along with adriamycin, daunomycin, epirubicin, rubidazone, iodorubicin, 3'-deamino-3'-hydroxy-4'-amino-adriamycin, aclacinomycin, and marcellomycin, induces interstrand DNA crosslinks in HeLa S3 cells in a concentration-dependent manner [1]. DNA crosslinks formed by the five anthracyclines studied in detail—excluding iodorubicin—were both alkali and thermally unstable [1]. Crucially, no DNA crosslinking was detected when compounds were added to cell lysates with inactivated cellular enzymes, establishing that metabolic activation is a prerequisite for crosslink formation by all tested anthracyclines including cinerubin A [1]. This confirms that while cinerubin A shares the core DNA crosslinking mechanism with doxorubicin and daunorubicin, the crosslinks formed are inherently labile, a property relevant to the interpretation of DNA damage response assays.

DNA interstrand crosslinks HeLa S3 Genotoxicity Anthracycline mechanism

Structural Identity as 1-Hydroxy Aclacinomycin B: Implications for Biosynthetic Pathway Studies and Chromatographic Purity Requirements

Cinerubin A is structurally defined as 1-hydroxy aclacinomycin B (also designated antibiotic MA-144A2), placing it as the 1-hydroxylated derivative within the aclacinomycin biosynthetic series [1]. The close structural relationship between cinerubin A and aclacinomycin A means that fermentation processes using Streptomyces galilaeus or related strains frequently co-produce both compounds, requiring specialized separation protocols [2]. A dedicated process patent (US Patent for aclacinomycins A and B) explicitly notes that aclacinomycin A and cinerubin A—as well as aclacinomycin B and cinerubin B—exhibit similar physicochemical properties, necessitating non-trivial purification steps to isolate the individual components [2]. The biosynthetic gene cluster for cinerubin A shares significant homology with those of aclacinomycin and cosmomycin, with the enzyme AclR from Streptomyces galilaeus specifically catalyzing the 1-hydroxylation that converts aclacinomycin-type precursors into cinerubin A .

Biosynthetic gene cluster Aclacinomycin Type II polyketide synthase Fermentation purity

Cinerubin A Hydrochloride: Prioritized Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Multidrug Resistance Reversal Screening and MDR Mechanistic Studies

Cinerubin A hydrochloride is the anthracycline of choice for laboratories investigating multidrug resistance circumvention strategies. Because vincristine-resistant P388 cells retain sensitivity to cinerubin A while exhibiting cross-resistance to doxorubicin, daunorubicin, and actinomycin D [1], the compound serves as an internal control to distinguish MDR-transporter-mediated resistance from alternative resistance mechanisms. In co-treatment experiments with putative MDR reversal agents, cinerubin A provides a baseline cytotoxicity readout that is independent of P-glycoprotein or MRP1 efflux, enabling researchers to deconvolute transporter-specific from transporter-independent chemosensitization effects.

Tumor Hypoxia and Anti-Angiogenesis Drug Discovery Programs

For academic and industry groups pursuing HIF-1 or VEGF pathway inhibitors, cinerubin A hydrochloride is a structurally defined small-molecule positive control. The compound's demonstrated ability to inhibit HIF-1 transcriptional activation and suppress hypoxia-driven VEGF protein expression in HepG2 cells—activities absent from doxorubicin and daunorubicin in the same assay system [2]—positions it as a mechanistically validated tool for benchmarking novel HIF-1 inhibitors. Its anthracycline scaffold also enables structure-activity relationship studies aimed at separating DNA intercalation from HIF-1 inhibition.

Veterinary Antiparasitic Reference Standard for Coccidiostat Development

Research organizations focused on animal health and antiparasitic drug discovery can deploy cinerubin A hydrochloride as a reference coccidiostat with defined potency parameters. The Merck patent establishes efficacy at 0.001–0.003% by weight in feed, providing a quantitative benchmark against which novel anti-coccidial candidates can be compared in poultry models [3]. The compound's dual antibacterial and anti-coccidial spectrum also supports its use in studies examining the intersection of antimicrobial growth promotion and coccidiosis control in commercial poultry production.

Anthracycline Biosynthetic Engineering and Natural Product Dereplication

For microbial natural product laboratories and synthetic biology groups engineering Type II polyketide synthase pathways, cinerubin A hydrochloride serves as an essential analytical reference standard. Its identity as 1-hydroxy aclacinomycin B—produced via the AclR-catalyzed 1-hydroxylation step —makes it a key marker for verifying successful heterologous expression of late-stage tailoring enzymes. The well-documented co-production of cinerubin A with aclacinomycins A and B in Streptomyces galilaeus fermentations means the purified hydrochloride is also critical for HPLC method development and dereplication workflows aimed at distinguishing closely related anthracycline congeners in crude extracts.

Quote Request

Request a Quote for Cinerubin A hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.